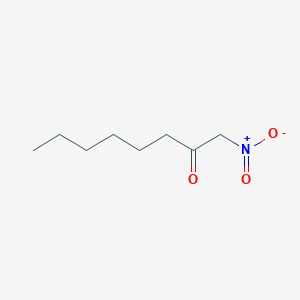

1-Nitro-2-octanone

Description

Properties

CAS No. |

16067-01-9 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-nitrooctan-2-one |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3 |

InChI Key |

CRGCBMPLEALRLX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)C[N+](=O)[O-] |

Canonical SMILES |

CCCCCCC(=O)C[N+](=O)[O-] |

Other CAS No. |

16067-01-9 |

Synonyms |

1-Nitro-2-octanone |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1-Nitro-2-octanone has potential applications in the pharmaceutical industry, particularly in the development of new drugs. The nitrone class of compounds, which includes this compound, has shown promise in treating oxidative stress-related diseases such as neurodegeneration and cardiovascular conditions. For instance, derivatives of nitrones have been investigated for their ability to act as radical scavengers, thereby protecting cells from oxidative damage .

Case Study: NXY-059

NXY-059, a nitrone derivative, was the first compound from this class to reach Phase III clinical trials for acute ischemic stroke treatment. It demonstrated neuroprotective effects by reducing oxidative stress and improving outcomes in animal models . This highlights the therapeutic potential of nitrones and their derivatives, including this compound.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the production of chiral β-nitroalcohols through enzymatic reductions. Alcohol dehydrogenases (ADHs) have been employed to convert nitroketones into β-aminoalcohols with high enantiomeric purity . This biocatalytic approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste.

Table 1: Comparison of Synthetic Methods for Nitro Compounds

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Nitration | Simple and cost-effective | May produce unwanted by-products |

| Enzymatic Reduction | High specificity and yield | Requires specific conditions |

| Asymmetric Transfer Hydrogenation | High enantiomeric excess | Often requires expensive catalysts |

Material Science Applications

Beyond pharmaceuticals, this compound has implications in materials science. Its ability to form stable radical adducts makes it useful in the study of free radicals through techniques like electron paramagnetic resonance (EPR) spectroscopy . This application is crucial for understanding radical-mediated processes in various materials.

Comparison with Similar Compounds

Research Findings and Data Highlights

- Biocatalytic Superiority: this compound’s 75% yield in enantioselective reduction surpasses 3-methyl-3-nitro-2-butanone (57%) and α-nitroacetophenone (6%), emphasizing its suitability for chiral synthesis .

- Industrial Relevance: Its use in aminoester synthesis (72% yield) demonstrates scalability and efficiency, outperforming smaller nitroketones in specific applications .

- Analytical Variability : Retention times differ across methods (6.16 min in GC-MS vs. 11 min in HPLC), underscoring the need for method-specific calibration .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an ionic-molecular mechanism mediated by nitrosonium ions (NO⁺). Nitrous acid, generated in situ from nitric acid, facilitates the formation of NO⁺, which oxidizes 2-octanol to 2-octanone through intermediate 2-octyl nitrite. Subsequent nitration of 2-octanone under acidic conditions introduces the nitro group at the α-position. Key parameters include:

-

Temperature : 25–90°C, with lower temperatures favoring ketone formation and higher temperatures promoting overoxidation to carboxylic acids.

-

Acid Concentration : Nitric acid concentrations below 60 wt% minimize side reactions and enhance selectivity toward 2-octanone.

-

Catalysts : Sodium nitrite (NaNO₂) shortens induction periods by accelerating HNO₂ generation.

Byproducts and Yield Optimization

The primary byproducts include carboxylic acids (e.g., hexanoic acid) and alkylnitriles (e.g., heptanonitrile). Yield optimization requires precise control of reaction time and acid strength. For example, maintaining temperatures below 90°C and using 50–55% nitric acid improves 2-octanone yields to 70–75%, providing a viable precursor for nitration.

Azide Oxidation Using HOF·CH₃CN

The HOF·CH₃CN complex, a potent oxygen transfer agent, enables the conversion of azides to nitro compounds under mild conditions. This method is particularly advantageous for synthesizing this compound from 1-azido-2-octanone.

Synthesis of 1-Azido-2-Octanone

1-Azido-2-octanone is prepared via nucleophilic substitution of 1-bromo-2-octanone with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF):

Reaction conditions include 60°C for 4–6 hours, yielding 85–90% of the azide intermediate.

Oxidation to this compound

The HOF·CH₃CN complex oxidizes 1-azido-2-octanone at room temperature within 15–30 minutes, achieving yields exceeding 90%. The mechanism involves intermediate nitroso species, which are rapidly oxidized to the nitro group. Functional group tolerance ensures the ketone moiety remains intact during the process.

Advantages:

-

Short Reaction Time : Complete within 30 minutes.

-

High Yields : >90% isolated yield.

-

Stereochemical Retention : Chiral centers adjacent to the azide group are preserved.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitric Acid Oxidation | 70–75% | 25–90°C, HNO₃/HNO₂ | Low-cost reagents | Overoxidation risks, byproduct formation |

| Azide Oxidation | >90% | Room temp, HOF·CH₃CN | Rapid, high-yield, stereospecific | Multi-step synthesis of azide precursor |

| Direct Nitration | 50–60% | 0–10°C, HNO₃/H₂SO₄ | Single-step process | Low selectivity, hazardous conditions |

Q & A

What are the established synthetic routes for 1-Nitro-2-octanone, and how are yields optimized?

Level: Basic

Answer:

this compound is typically synthesized via nitration of ketones or nitroketonization of alkenes. A validated method involves reacting 1,2-polybutadiene with nitrogen dioxide (N₂O₄) at 0°C, followed by reaction with dimethylformamide (DMF) at -10°C to yield nitroketones. Optimized conditions (e.g., 115-minute reaction time, controlled temperature) achieve ~72% yield. Post-reaction purification via distillation removes by-products like nitromethane . Comparative studies suggest alkyl chain length and solvent polarity significantly influence yield, with longer chains (e.g., 1-nitro-2-decanone) requiring extended reaction times.

How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

Level: Basic

Answer:

Purity is confirmed through:

- NMR Spectroscopy: Compare ¹H and ¹³C NMR peaks with reference data (e.g., δ 2.1 ppm for methyl groups adjacent to nitro).

- GC-MS: Use non-polar columns (e.g., DB-5) to separate impurities; monitor molecular ion at m/z 173 (C₈H₁₅NO₃).

- HPLC: Employ reverse-phase C18 columns with UV detection at 254 nm. Cross-referencing with certified standards (e.g., 2-Octanone standard, CAS 111-13-7) ensures accuracy .

What experimental strategies address discrepancies in reported reaction yields for this compound synthesis?

Level: Advanced

Answer:

Yield variations arise from differences in nitroketonization conditions (e.g., solvent, temperature, N₂O₄ stoichiometry). To resolve contradictions:

Reproduce Protocols: Replicate methods from peer-reviewed studies (e.g., Texaco Inc.’s 0°C reaction vs. ambient-temperature approaches).

Control Variables: Systematically test solvent polarity (benzene vs. DMF) and catalyst ratios.

Quantify By-Products: Use GC-MS to identify side products (e.g., nitromethane) and adjust purification steps .

How should researchers interpret conflicting NMR data for this compound across studies?

Level: Advanced

Answer:

Discrepancies in chemical shifts may stem from solvent effects, impurities, or isotopic variations. For resolution:

- Standardize Conditions: Record spectra in deuterated solvents (e.g., CDCl₃) and calibrate using tetramethylsilane (TMS).

- Cross-Validate: Compare with computational predictions (DFT calculations for expected shifts).

- Reference Databases: Use NIST Chemistry WebBook or Reaxys for consensus data .

What safety protocols are critical when handling nitroketones like this compound?

Level: Basic

Answer:

While specific toxicological data for this compound is limited, general precautions include:

- Ventilation: Use fume hoods to avoid inhalation (per GHS/CLP Regulation P261).

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact (P262).

- Waste Management: Neutralize nitro compounds with reducing agents (e.g., FeSO₄) before disposal .

What computational methods are used to study the reaction mechanisms of this compound?

Level: Advanced

Answer:

Density Functional Theory (DFT) models elucidate:

- Nitroketonization Pathways: Transition states for N₂O₄ addition to alkenes.

- Thermodynamics: Gibbs free energy changes (ΔG) under varying temperatures.

Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, predicts intermediates and activation barriers. Experimental validation via kinetic studies (e.g., monitoring reaction rates) is advised .

How can researchers assess the environmental persistence of this compound?

Level: Advanced

Answer:

- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25°C; analyze by LC-MS for nitroso intermediates.

- Photolysis: Expose to UV light (254 nm) and quantify degradation products.

- QSAR Models: Predict biodegradability using tools like EPI Suite, though lab validation is critical due to limited empirical data .

What analytical techniques quantify this compound in complex mixtures?

Level: Basic

Answer:

- GC-FID: Calibrate with internal standards (e.g., 2-Nitroaniline) for peak integration.

- HPLC-DAD: Optimize mobile phase (acetonitrile/water, 70:30) for baseline separation.

- Mass Spectrometry: Use SRM (selected reaction monitoring) for trace detection in environmental samples .

What role does this compound play in synthesizing aminoesters?

Level: Advanced

Answer:

this compound reacts with tertiary amino alcohols (e.g., dimethylaminoethanol) under reflux to form aminoesters. Key steps:

Nucleophilic Attack: Amino alcohol’s hydroxyl group attacks the carbonyl carbon.

By-Product Removal: Distill off nitromethane (45% yield) to shift equilibrium.

Scale-Up: Optimize solvent (benzene) and stoichiometry (1:1.2 ketone:alcohol ratio) for industrial relevance .

How can researchers resolve contradictions in reported bioactivity data for nitroketones?

Level: Advanced

Answer:

- Dose-Response Studies: Test across concentrations (µM–mM) to identify non-linear effects.

- Cell Line Validation: Use multiple models (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- Meta-Analysis: Aggregate data from SciFinder and PubMed, applying statistical tools (e.g., ANOVA) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.